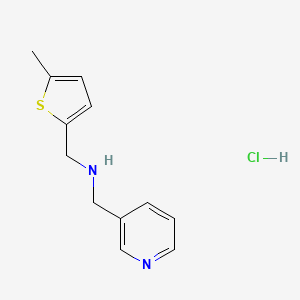

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

Description

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is a heterocyclic amine hydrochloride salt with a molecular formula of C₁₂H₁₅ClN₂S and a molecular weight of 254.78 g/mol (CAS: 1052409-97-8) . It features a pyridine ring linked via a methylene group to a 5-methyl-substituted thiophene moiety, with an additional methylamine group on the pyridine. The compound is structurally characterized by its dual aromatic systems (pyridine and thiophene), which confer distinct electronic and steric properties. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11;/h2-7,14H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEKRHWFLALFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings are coupled through a series of reactions, including halogenation and nucleophilic substitution, to form the desired compound.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles like amines or thiols are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Position on Thiophene: The target compound’s 5-methyl-thiophene (vs. 3-methyl-thiophene in CAS 41404-59-5) alters steric and electronic profiles.

Heterocyclic Core Variations: Thienopyridine vs. Thiophene-Pyridine: The fused thienopyridine system (CAS 1049784-50-0) increases rigidity and planar surface area, favoring interactions with flat binding pockets. In contrast, the target compound’s non-fused thiophene-pyridine structure offers greater conformational flexibility . Thiazole vs. Thiophene: The thiazole ring in (2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylmethyl-amine introduces electronegative nitrogen and chlorine, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-only thiophene .

Bioactivity Implications: The piperidine group in thienopyridine and thiazole derivatives may enhance binding to aminergic receptors (e.g., serotonin or dopamine receptors) due to its basic nitrogen . Indole-containing analogs (CAS 1046758-19-3) mimic tryptophan-derived neurotransmitters, making them candidates for neurological drug discovery .

Biological Activity

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is a heterocyclic compound characterized by the presence of thiophene and pyridine rings. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer research. The compound's molecular formula is with a CAS number of 1049784-50-0.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may function as an inhibitor or modulator of these targets, influencing various biochemical pathways. Understanding its binding affinity and specificity is crucial for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride exhibits notable antimicrobial and anticancer properties:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various pathogenic bacteria and fungi. In particular, it has demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .

- A study found that derivatives similar to this compound exhibited moderate to significant antimicrobial effects, particularly against Gram-positive and Gram-negative microorganisms, including clinical strains resistant to common antibiotics .

-

Anticancer Activity :

- Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cell lines, although specific data on its efficacy compared to established anticancer agents remains limited. Further investigation into its potential as an anticancer agent is warranted.

Case Studies and Experimental Data

The following table summarizes key findings from studies evaluating the biological activity of (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride and related compounds:

Molecular Docking Studies

Molecular docking studies have revealed that the compound interacts favorably with key residues in molecular targets like DNA gyrase, forming multiple hydrogen bonds that stabilize its binding . This interaction is crucial for its antibacterial activity, suggesting that modifications to enhance binding affinity could improve efficacy.

Comparative Analysis

To better understand the uniqueness of (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,5-Dimethylthiophene | Thiophene ring | Moderate antimicrobial properties |

| 3-Pyridinemethanol | Pyridine ring | Limited antibacterial effects |

| (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride | Thiophene + Pyridine | High potency against specific pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.